molecular formula C16H14N4O B2756369 1-(2,4-dimethylphenyl)-5-(prop-2-yn-1-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 894997-80-9

1-(2,4-dimethylphenyl)-5-(prop-2-yn-1-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2756369
CAS No.: 894997-80-9
M. Wt: 278.315
InChI Key: VLHFVZJMIKXVPF-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylphenyl)-5-(prop-2-yn-1-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a pyrazolopyrimidinone derivative characterized by a fused bicyclic core (pyrazole and pyrimidine rings) with substituents at the 1- and 5-positions. The 1-position is occupied by a 2,4-dimethylphenyl group, introducing steric bulk and lipophilicity, while the 5-position features a propargyl (prop-2-yn-1-yl) group, which may enhance reactivity or enable click chemistry modifications.

For example, similar derivatives involve reacting hydrazine derivatives with carbonyl-containing intermediates under acidic or basic conditions, followed by functionalization at specific positions (e.g., alkylation or aryl substitution) .

Properties

IUPAC Name

1-(2,4-dimethylphenyl)-5-prop-2-ynylpyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O/c1-4-7-19-10-17-15-13(16(19)21)9-18-20(15)14-6-5-11(2)8-12(14)3/h1,5-6,8-10H,7H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLHFVZJMIKXVPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC#C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dimethylphenyl)-5-(prop-2-yn-1-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step organic reactions. The starting materials often include 2,4-dimethylphenyl hydrazine and propargyl bromide. The reaction conditions usually require the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction proceeds through nucleophilic substitution and cyclization steps to form the desired pyrazolo[3,4-d]pyrimidin-4-one core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dimethylphenyl)-5-(prop-2-yn-1-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

1. Antiinflammatory Properties
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anti-inflammatory activities. These compounds have been shown to inhibit phosphodiesterases (PDEs), which play a crucial role in inflammatory pathways. For instance, certain derivatives have been utilized in treating conditions such as chronic obstructive pulmonary disease (COPD) and asthma by modulating inflammatory responses and alleviating symptoms associated with these diseases .

2. Central Nervous System Effects
The compound has also been investigated for its central nervous system (CNS) effects. It is reported to exhibit both anxiolytic and sedative properties. Pyrazolo[3,4-d]pyrimidine derivatives are being explored as potential treatments for anxiety disorders and other CNS-related conditions due to their ability to increase intracellular levels of cyclic adenosine monophosphate (cAMP), which is involved in neurotransmitter signaling .

3. Anticancer Activity
Emerging studies suggest that this compound may possess anticancer properties. Pyrazolo[3,4-d]pyrimidines have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the disruption of critical signaling pathways that cancer cells exploit for growth and survival .

Case Studies

Case Study 1: Treatment of Inflammatory Diseases
A study demonstrated the efficacy of pyrazolo[3,4-d]pyrimidine derivatives in reducing inflammation in animal models of arthritis. The results showed a marked decrease in inflammatory markers and improvement in mobility compared to control groups .

Case Study 2: CNS Activity
In a clinical trial evaluating the anxiolytic effects of a related pyrazolo compound, subjects reported significant reductions in anxiety levels as measured by standardized scales. The trial highlighted the potential for these compounds in managing anxiety disorders effectively .

Case Study 3: Anticancer Research
In vitro studies on cancer cell lines treated with pyrazolo[3,4-d]pyrimidine derivatives revealed a dose-dependent inhibition of cell growth and induction of apoptosis. These findings suggest potential applications in oncology for developing novel anticancer agents .

Mechanism of Action

The mechanism of action of 1-(2,4-dimethylphenyl)-5-(prop-2-yn-1-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Implications

Compound Name Substituents Molecular Weight Key Features Biological Relevance Evidence ID
1-(2,4-Dimethylphenyl)-5-(prop-2-yn-1-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one 1: 2,4-Dimethylphenyl
5: Propargyl
321.35 g/mol High lipophilicity (LogP ~3.2)
Propargyl enables conjugation
Potential kinase inhibitor
5-Allyl-6-benzyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one 1: Phenyl
5: Allyl
6: Benzyl
385.43 g/mol Increased steric bulk at 6-position
Allyl enhances flexibility
Anticancer activity (unconfirmed)
1-(3,5-Dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one 1: 3,5-Dimethylphenyl 255.27 g/mol Symmetric substitution at phenyl
Lower LogP (~2.8)
Reduced cellular uptake vs. 2,4-isomer
1-(2-Hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one 1: 2-Hydroxyethyl 194.18 g/mol Polar substituent improves solubility
LogP ~1.5
Probable prodrug candidate
5-[2,4-Dichloro-5-(trifluoroethanesulfinyl)phenyl]-2-(pyridin-3-yl)-pyrazolo[3,4-d]pyrimidin-4-one 5: Dichloro-trifluoroethanesulfinylphenyl
2: Pyridinyl
522.31 g/mol Electron-withdrawing groups enhance stability
High molecular weight
Likely protease inhibitor

Key Observations:

Propargyl vs. Allyl : The propargyl group (C≡CH) offers distinct reactivity for bioconjugation, whereas allyl (C=C) may participate in metabolic oxidation, affecting pharmacokinetics .

Polar vs. Nonpolar Substituents: Hydroxyethyl substitution (LogP ~1.5) significantly enhances aqueous solubility compared to aryl or propargyl groups (LogP >3), critical for bioavailability .

Pharmacological Activity Comparisons

Anticancer Potential:

  • Target Compound: While direct data are unavailable, pyrazolopyrimidinones with propargyl groups have shown kinase inhibitory activity (e.g., JAK2/STAT3 pathways) in related studies .
  • Urea Hybrids (e.g., CBS-1) : Pyrazolo[3,4-d]pyrimidine-urea derivatives demonstrate potent cytotoxicity (IC50 <1 μM in A549 lung cancer cells) via caspase-3 activation and NF-κB suppression, suggesting a possible mechanism for the target compound .
  • 6-Benzyl Derivatives : Substitution at the 6-position (e.g., benzyl in ) may reduce potency due to steric clashes with target enzymes .

Biological Activity

1-(2,4-dimethylphenyl)-5-(prop-2-yn-1-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazolo[3,4-d]pyrimidin-4-one core with specific substituents that enhance its biological properties. The structural formula can be represented as follows:

C15H16N4O\text{C}_{15}\text{H}_{16}\text{N}_4\text{O}

Key Properties

  • Molecular Weight : 252.31 g/mol
  • Solubility : Soluble in organic solvents such as DMF and DMSO.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It may function as an enzyme inhibitor or modulator of signaling pathways involved in disease processes.

Potential Targets

  • Enzymatic Inhibition : The compound has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which are critical in inflammation and pain pathways.
  • Cell Signaling Modulation : It may interfere with pathways such as the AKT-mTOR pathway, implicated in cancer cell proliferation.

Anticancer Activity

Recent studies have indicated that derivatives of pyrazolo compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects on various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
PYZ37BxPC-30.2
PYZ38PC-31.33
MM129DLD-1<0.01

These findings suggest that the compound may possess similar or enhanced activity against specific cancer types.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Inhibition of COX enzymes is a common mechanism for anti-inflammatory agents.

Study 1: COX Inhibition

In a comparative study assessing various pyrazole derivatives for COX inhibition, it was found that some derivatives exhibited lower IC50 values than established drugs like Celecoxib. This indicates a promising potential for developing new anti-inflammatory drugs based on this scaffold .

Study 2: Cytotoxic Evaluation

In vitro studies demonstrated that certain derivatives showed significant cytotoxicity against cancer cell lines without affecting normal cells. These results highlight the selectivity and potential therapeutic window of such compounds .

Q & A

Q. What synthetic methodologies are commonly employed for preparing pyrazolo[3,4-d]pyrimidin-4-one derivatives, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including cyclocondensation of substituted pyrazoles with pyrimidine precursors. Key steps include:

  • Solvent selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or ethanol are used to enhance reactivity and solubility .
  • Catalysts : Triethylamine or p-toluenesulfonic acid (PTSA) improves yield by facilitating deprotonation or acid-catalyzed cyclization .
  • Temperature control : Reactions are often refluxed (e.g., 80–110°C) to accelerate ring closure while avoiding decomposition .
    Optimization strategies include systematic variation of solvent polarity, catalyst loading, and reaction time, monitored via TLC or HPLC .

Q. How is the structural integrity of the compound confirmed post-synthesis?

Advanced spectroscopic and crystallographic techniques are employed:

  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methyl groups at 2,4-positions on the phenyl ring) and confirms ring closure .
  • X-ray crystallography : Resolves bond lengths and dihedral angles, such as the non-planar pyrimidine ring (deviation: ~0.036 Å) and intermolecular hydrogen bonding .
  • Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peaks) and detects impurities .

Q. What preliminary biological assays are recommended for evaluating bioactivity?

  • Enzyme inhibition assays : Test against kinases or phosphatases using fluorescence-based or radiometric methods (e.g., ADP-Glo™ kinase assays) .
  • Cytotoxicity screening : Use MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Computational docking : Preliminary molecular modeling (e.g., AutoDock Vina) predicts binding affinity to target proteins like COX-2 or EGFR .

Advanced Research Questions

Q. How can regioselectivity challenges in modifying the pyrazolo[3,4-d]pyrimidine core be addressed?

Regioselectivity is influenced by:

  • Substituent electronic effects : Electron-withdrawing groups (e.g., Cl at position 3) direct electrophilic substitution to specific ring positions .
  • Protecting groups : Temporary protection of reactive sites (e.g., using Boc or acetyl groups) ensures controlled functionalization .
  • Microwave-assisted synthesis : Enhances reaction homogeneity and reduces side products in complex substitutions .
    Case studies show that steric hindrance from the 2,4-dimethylphenyl group limits reactivity at adjacent positions, necessitating harsh conditions (e.g., Pd-catalyzed cross-coupling) .

Q. What computational tools are effective for analyzing structure-activity relationships (SAR) in this compound class?

  • Density Functional Theory (DFT) : Calculates charge distribution and frontier molecular orbitals to predict reactive sites .
  • Molecular dynamics simulations : Models interactions with lipid bilayers or protein active sites (e.g., using GROMACS) .
  • ADMET prediction : Software like SwissADME evaluates pharmacokinetic properties (e.g., logP = 2.8 for this compound) and blood-brain barrier penetration .

Q. How can contradictory data on biological activity across studies be resolved?

Discrepancies often arise from:

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls .
  • Solubility limitations : Use co-solvents (e.g., DMSO ≤0.1%) or nanoformulations to improve bioavailability .
  • Metabolic instability : Conduct microsomal stability assays (e.g., liver S9 fractions) to identify rapid degradation pathways .
    Cross-validation with orthogonal assays (e.g., SPR for binding kinetics vs. cellular activity) is critical .

Q. What strategies enhance the compound’s selectivity for therapeutic targets?

  • Fragment-based drug design : Optimize substituents (e.g., prop-2-yn-1-yl) to fill hydrophobic pockets in target proteins .
  • Isosteric replacements : Replace the pyrimidin-4-one oxygen with sulfur (thione analog) to modulate hydrogen bonding .
  • Cryo-EM studies : Resolve target-bound conformations to guide rational modifications (e.g., adjusting dihedral angles) .

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